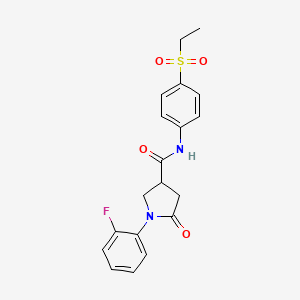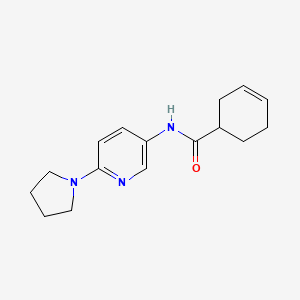
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid, also known as BF175, is a novel small molecule that has been synthesized as a potential anticancer agent. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to celecoxib, a well-known COX-2 inhibitor.
Mécanisme D'action
The exact mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid is not fully understood, but it is believed to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer. COX-2 plays a key role in the production of prostaglandins, which are involved in inflammation and tumor growth. By inhibiting COX-2, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid has been found to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid is that it is a small molecule, which makes it easier to synthesize and modify for structure-activity relationship studies. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid. One area of interest is the development of more potent analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid and its potential as a therapeutic agent for various types of cancer.
Méthodes De Synthèse
The synthesis of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 3,4-difluorobenzaldehyde to form an intermediate Schiff base. The Schiff base is then reacted with ethyl acetoacetate in the presence of a base to yield the final product, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid.
Applications De Recherche Scientifique
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated its antitumor activity in mouse models of breast and colon cancer.
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-difluorophenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2S/c18-12-6-5-10(8-13(12)19)7-11(9-16(21)22)17-20-14-3-1-2-4-15(14)23-17/h1-8H,9H2,(H,21,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMOSFNSPJJIDF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=C(C=C3)F)F)/CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)

![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)

![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)



![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)